Las 31180

Description

Historical Context of Phosphodiesterase 3 Inhibition in Cardiovascular Science

The history of phosphodiesterase inhibitors in therapeutics dates back to the discovery of xanthines like caffeine (B1668208) and theophylline, which were later found to inhibit PDE enzymes. jrespharm.com The potential for selective phosphodiesterase inhibitors as therapeutic agents was recognized in the late 1970s. wikipedia.org PDE3 inhibitors, specifically, have been acknowledged for decades as significant agents in treating cardiovascular disorders due to their inotropic and vasodilatory actions. jrespharm.com Early selective PDE3 inhibitors included compounds like dipyridamole, amrinone, and milrinone, which were developed and approved for conditions such as stroke prevention and heart failure. jrespharm.com PDE3 enzymes play a crucial role in hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are vital regulators of numerous physiological functions. jrespharm.comnih.gov By inhibiting PDE3, the intracellular levels of cAMP and cGMP increase, leading to effects such as increased cardiac contractility and smooth muscle relaxation, particularly in the vasculature. jrespharm.comnih.gov

Evolution of Research Paradigms for Quinolone Derivatives

Quinolone derivatives have a rich history in pharmaceutical research, primarily recognized for their antibacterial properties. The discovery of nalidixic acid in the early 1960s, a byproduct of chloroquine (B1663885) synthesis, marked the beginning of the quinolone class of antibiotics. researchgate.netnih.gov Subsequent research focused on modifying the quinolone core structure to enhance antibacterial spectrum, potency, and pharmacokinetic properties. nih.govmdpi.comresearchgate.net This led to the development of several generations of quinolone antibiotics. mdpi.comresearchgate.net While the primary research focus for quinolones has been on their antibacterial mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV, the quinoline (B57606) scaffold itself is present in various bioactive molecules with diverse pharmacological activities beyond antibacterial effects. The evolution of quinolone research paradigms has thus expanded to explore other potential therapeutic applications for compounds incorporating this structural motif.

Positioning of LAS-31180 as a Preclinical Research Modulator

LAS-31180 is positioned in preclinical research as a modulator primarily due to its specific inhibitory activity against phosphodiesterase 3. glpbio.commedchemexpress.comchemsrc.comthieme-connect.com Its identification as a quinolone derivative with PDE3 inhibitory properties highlights an intersection of research interests in both quinolone chemistry and phosphodiesterase biology. Preclinical studies have investigated its pharmacological profile, demonstrating positive inotropic effects in isolated cardiac tissues and in vivo models. glpbio.commedchemexpress.comchemsrc.comthieme-connect.comresearchgate.net Research findings indicate that LAS-31180 can influence cardiovascular parameters such as contractility and blood pressure in experimental settings. glpbio.commedchemexpress.comchemsrc.comthieme-connect.comresearchgate.net Its use in research allows for the investigation of the physiological consequences of PDE3 inhibition and the potential therapeutic implications of modulating this enzyme's activity. ontosight.ai

Detailed Research Findings:

Preclinical studies on LAS-31180 have provided insights into its effects on cardiac function and blood pressure. In isolated guinea-pig ventricular strips and working hearts, LAS-31180 demonstrated positive inotropic activity with an EC50 of 1.2 µmol/L. glpbio.commedchemexpress.comchemsrc.comthieme-connect.comresearchgate.net Studies in conscious, chronically instrumented beagle dogs showed that both intravenous and oral administration of LAS-31180 resulted in a dose-dependent, long-lasting positive inotropic effect, with minimal impact on heart rate. glpbio.commedchemexpress.comchemsrc.comthieme-connect.comresearchgate.net Furthermore, in hypertensive beagle dogs, LAS-31180 elicited a potent and prolonged reduction in blood pressure. glpbio.commedchemexpress.comchemsrc.comthieme-connect.comresearchgate.net Comparative studies have shown that LAS-31180 selectively inhibits PDE3. thieme-connect.com Its potency in inhibiting PDE3 was reported to be half that of SK&F 94120, another PDE3 inhibitor. thieme-connect.com

Data Tables:

Based on the available preclinical data, the following table summarizes some key findings regarding the inotropic activity of LAS-31180:

| Study Model | Measurement | LAS-31180 Result | Citation |

| Isolated guinea-pig ventricular strips | Positive Inotropy (EC50) | 1.2 µmol/L | glpbio.commedchemexpress.comchemsrc.comthieme-connect.com |

| Isolated guinea-pig working hearts | Positive Inotropy | Demonstrated | glpbio.commedchemexpress.comchemsrc.comthieme-connect.com |

| Conscious chronically instrumented beagle dogs | Positive Inotropy | Dose-dependent, long-lasting | glpbio.commedchemexpress.comchemsrc.comthieme-connect.com |

| Hypertensive beagle dogs | Blood Pressure | Potent, long-lasting fall | glpbio.commedchemexpress.comchemsrc.comthieme-connect.com |

Comparative PDE inhibition data for LAS-31180 and other inhibitors:

| Compound | Target PDE | Relative Potency (vs. SK&F 94120) | Citation |

| LAS-31180 | PDE3 | Half the potency | thieme-connect.com |

| SK&F 94120 | PDE3 | Reference | thieme-connect.com |

| Flosequinan | PDE3 | Lower potency than LAS-31180 | thieme-connect.com |

| Rolipram | PDE4 | Selective inhibitor | thieme-connect.com |

| Zaprinast | PDE5 | Selective inhibitor | thieme-connect.com |

These findings underscore the role of LAS-31180 as a research tool for investigating the effects of selective PDE3 inhibition, particularly in the context of cardiovascular function. ontosight.ai

Structure

2D Structure

3D Structure

Properties

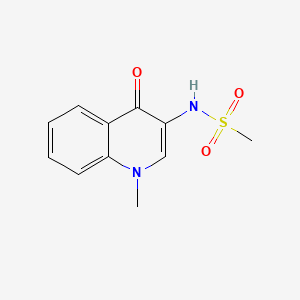

IUPAC Name |

N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-13-7-9(12-17(2,15)16)11(14)8-5-3-4-6-10(8)13/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIYNVMXGMDGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160140 | |

| Record name | LAS 31180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137338-43-3 | |

| Record name | LAS 31180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137338433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAS 31180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAS-31180 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87HTX7G8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanism of Action of Las 31180

Molecular Basis of Phosphodiesterase 3 Inhibition by LAS-31180

Phosphodiesterase enzymes are crucial for hydrolyzing cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations nih.govcusabio.commdpi.com. PDE3 is a specific isoform that hydrolyzes both cAMP and cGMP, with a higher affinity for cAMP mdpi.comnih.gov. By inhibiting PDE3, LAS-31180 prevents the breakdown of these second messengers, leading to increased intracellular levels nih.govcvpharmacology.com.

LAS-31180 is characterized as a PDE3 inhibitor medchemexpress.comchemsrc.com. While the provided search results confirm its inhibitory activity against PDE3, detailed information regarding its selectivity profile across all eleven PDE families (PDE1-PDE11) is not extensively available within the provided snippets. However, its classification as a PDE3 inhibitor suggests a preferential action on this specific isoform compared to others medchemexpress.comchemsrc.commedchemexpress.eumedchemexpress.com. PDE3 exists in two main forms, PDE3A and PDE3B, encoded by distinct genes nih.gov. PDE3A is found predominantly in the myocardium, vascular smooth muscle, and platelets, while PDE3B is more prevalent in adipose tissue nih.gov. The specific affinity of LAS-31180 for PDE3A versus PDE3B is not detailed in the provided information.

The inotropic effects of LAS-31180 have been demonstrated in isolated guinea-pig ventricular strips with an EC50 of 1.2 µmol/L medchemexpress.comchemsrc.com. While this provides an indication of its functional potency in a cellular context, specific kinetic parameters such as Ki values for PDE3 inhibition were not explicitly found for LAS-31180 in the provided search results. Other PDE3 inhibitors, such as cilostamide (B1669031) and pimobendan, have reported IC50 values in the nanomolar to micromolar range for PDE3A and PDE3B selleckchem.com.

Enzyme Target Specificity and Selectivity Profiling

Cellular and Subcellular Pharmacodynamics

The inhibition of PDE3 by LAS-31180 leads to altered levels of cyclic nucleotides within cells, impacting downstream signaling pathways nih.govcvpharmacology.com.

Inhibition of PDE3 by LAS-31180 results in an increase in intracellular cAMP concentrations nih.govcvpharmacology.com. cAMP is a crucial second messenger involved in numerous cellular processes, including the modulation of protein kinase A (PKA) activity cusabio.com. Increased cAMP levels activate PKA, which then phosphorylates various target proteins, influencing diverse cellular functions cusabio.com. In the context of the cardiovascular system, increased cAMP and subsequent PKA activation in cardiac myocytes lead to enhanced calcium influx and release, contributing to positive inotropic effects cvpharmacology.comwikipedia.org. In vascular smooth muscle, increased cAMP inhibits myosin light chain kinase, promoting relaxation and vasodilation cvpharmacology.com.

PDE3 also hydrolyzes cGMP mdpi.comnih.gov. Therefore, inhibition of PDE3 by LAS-31180 can lead to an increase in intracellular cGMP levels nih.gov. While PDE5 is the primary enzyme responsible for cGMP hydrolysis in certain tissues like vascular smooth muscle and the corpus cavernosum cvpharmacology.com, PDE3's ability to hydrolyze cGMP suggests that its inhibition can contribute to elevated cGMP, potentially augmenting vasodilatory effects nih.gov. The interplay between cAMP and cGMP signaling is complex, and PDE3's activity on both nucleotides highlights its central role in integrating these pathways nih.gov.

Modulation of Cyclic Adenosine Monophosphate (cAMP) Signaling Cascades

Systemic Cardiovascular Effects Mediated by PDE3 Inhibition

The cellular effects of PDE3 inhibition by LAS-31180 translate into systemic cardiovascular effects, primarily positive inotropy and vasodilation medchemexpress.comchemsrc.com. Studies in conscious chronically instrumented beagle dogs showed that LAS-31180 administration resulted in a dose-dependent, long-lasting positive inotropic effect with minimal impact on heart rate medchemexpress.comchemsrc.com. In hypertensive beagle dogs, LAS-31180 elicited a potent and long-lasting reduction in blood pressure medchemexpress.comchemsrc.com. These effects are consistent with the known actions of PDE3 inhibitors, which increase cardiac contractility and promote vascular smooth muscle relaxation by increasing intracellular cAMP and, to some extent, cGMP nih.govcvpharmacology.comwikipedia.org.

Data Table:

| Effect | Observation in Studies (Beagle Dogs) | Source |

| Positive Inotropy | Dose-dependent, long-lasting effect with minimal heart rate changes | medchemexpress.comchemsrc.com |

| Vasodilation | Potent and long-lasting fall in blood pressure (hypertensive dogs) | medchemexpress.comchemsrc.com |

Detailed Research Findings:

Research on LAS-31180 has demonstrated its ability to increase cardiac contractility in isolated guinea-pig heart preparations and in conscious beagle dogs medchemexpress.comchemsrc.com. The observed reduction in blood pressure in hypertensive dogs further supports its vasodilatory properties medchemexpress.comchemsrc.com. These findings align with the established pharmacological profile of PDE3 inhibitors, highlighting LAS-31180's potential as an agent that positively influences cardiac function and vascular tone through the modulation of cyclic nucleotide signaling nih.govcvpharmacology.comwikipedia.org.

Mechanisms Underlying Positive Inotropic Actions

The positive inotropic effects of LAS-31180 have been demonstrated in various in vitro and in vivo studies. In vitro experiments using isolated guinea-pig ventricular strips and isolated guinea-pig working hearts showed positive inotropic activity with an EC50 of 1.2 µmol/L in ventricular strips. glpbio.commedchemexpress.comnih.govchemsrc.com

In conscious, chronically instrumented beagle dogs, administration of LAS-31180, both intravenously and orally, resulted in a dose-dependent and long-lasting positive inotropic effect. glpbio.commedchemexpress.comnih.govchemsrc.comthieme-connect.com Notably, this effect was observed with minimal impact on heart rate. glpbio.commedchemexpress.comnih.govchemsrc.comthieme-connect.com

The mechanism behind the positive inotropic action is linked to the inhibition of phosphodiesterase 3. PDE3 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). idrblab.net Inhibition of PDE3 leads to increased intracellular levels of cAMP in cardiac myocytes. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, such as L-type calcium channels, sarcoplasmic reticulum Ca2+-ATPase (SERCA), and troponin I. This results in increased calcium influx during the action potential and enhanced calcium sequestration by the sarcoplasmic reticulum, ultimately leading to increased contractility of the heart muscle.

Detailed research findings on the inotropic effects are summarized in the table below:

| Preparation | Effect | EC50 (if applicable) | Reference |

| Isolated guinea-pig ventricular strips | Positive Inotropic | 1.2 µmol/L | glpbio.commedchemexpress.comnih.govchemsrc.com |

| Isolated guinea-pig working hearts | Positive Inotropic | Not specified | glpbio.commedchemexpress.comnih.gov |

| Conscious chronically instrumented dogs | Positive Inotropic | Dose-dependent | glpbio.commedchemexpress.comnih.govchemsrc.comthieme-connect.com |

Molecular Pathways Regulating Vasodilator Properties

In addition to its inotropic effects, LAS-31180 also exhibits vasodilator properties. glpbio.commedchemexpress.comnih.govchemsrc.commedchemexpress.eu Studies in hypertensive beagle dogs have shown that LAS-31180 elicits a potent and long-lasting fall in blood pressure. glpbio.commedchemexpress.comnih.govchemsrc.comthieme-connect.com

The vasodilator action of LAS-31180 is also mediated through the inhibition of phosphodiesterase 3. In vascular smooth muscle cells, PDE3 inhibition leads to increased intracellular levels of cAMP. Elevated cAMP activates PKA, which phosphorylates proteins involved in smooth muscle contraction, such as myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to decreased phosphorylation of myosin light chain and subsequent relaxation of smooth muscle cells. This relaxation of vascular smooth muscle results in vasodilation and a reduction in blood pressure.

While specific data on the molecular pathways in vascular tissue were not detailed in the provided snippets beyond the general PDE3 inhibition mechanism, the observed hypotensive effect in hypertensive dogs serves as a key finding supporting the vasodilator properties. glpbio.commedchemexpress.comnih.govchemsrc.comthieme-connect.com

Preclinical Efficacy Studies of Las 31180

In Vitro Pharmacological Assessments

In vitro studies have been conducted to characterize the direct effects of LAS-31180 on cardiac tissue and cellular systems. glpbio.commedchemexpress.comnih.gov

Myocardial Contractility Studies in Isolated Tissue Preparations

Studies utilizing isolated cardiac tissue preparations have provided insights into the inotropic effects of LAS-31180. glpbio.commedchemexpress.comnih.govthieme-connect.com

In isolated guinea-pig ventricular strips, LAS-31180 has demonstrated positive inotropic activity. Research indicates an EC50 value of 1.2 µmol/L for this effect. glpbio.commedchemexpress.comnih.govtargetmol.cn

Data Table: LAS-31180 Effect on Guinea-Pig Ventricular Strips

| Preparation | Effect | EC50 (µmol/L) |

| Isolated Guinea-Pig Ventricular Strips | Positive Inotropic | 1.2 |

Studies using isolated guinea-pig working hearts have also shown positive inotropic activities of LAS-31180. glpbio.commedchemexpress.comnih.govtargetmol.cn This model allows for the assessment of cardiac function under more physiological loading conditions compared to isolated strips. cas.cz

Guinea-Pig Ventricular Strip Models

Concentration-Response Characterization in Cellular Systems

While specific detailed findings on concentration-response characterization in broad cellular systems for LAS-31180 were not extensively detailed in the provided snippets beyond the myocardial contractility studies, the principle of concentration-response is fundamental in pharmacological assessments to determine the relationship between the concentration of a substance and the magnitude of the observed effect in a biological system. researchgate.netnih.govufz.de

In Vivo Cardiovascular System Investigations in Experimental Models

In vivo studies using experimental animal models have been crucial in evaluating the systemic cardiovascular effects of LAS-31180. glpbio.comnih.govchemsrc.comnih.govnih.gov

Hemodynamic Evaluations in Conscious Instrumentally Equipped Canine Models

Hemodynamic evaluations in conscious, chronically instrumented beagle dogs have been conducted to assess the effects of LAS-31180 on the cardiovascular system in a more integrated physiological setting. glpbio.commedchemexpress.comnih.govchemsrc.com These studies have shown that LAS-31180, when administered intravenously or orally, produces a dose-dependent and long-lasting positive inotropic effect. glpbio.commedchemexpress.comnih.govchemsrc.com Notably, these effects were observed with minimal changes in heart rate. glpbio.commedchemexpress.comnih.govchemsrc.com Furthermore, in hypertensive beagle dogs, LAS-31180 elicited a potent and long-lasting reduction in blood pressure. glpbio.commedchemexpress.comnih.govchemsrc.com

Data Table: LAS-31180 Hemodynamic Effects in Conscious Beagle Dogs

| Model | Administration Route | Effect on Inotropy | Effect on Heart Rate | Effect on Blood Pressure (in hypertensive models) |

| Conscious Chronically Instrumented Beagle Dogs | Intravenous, Oral | Dose-dependent, Long-lasting Positive | Minimal Effects | Potent, Long-lasting Fall |

Assessments of Cardiac Performance Indicators

Studies assessing cardiac performance indicators have shown that LAS-31180 exhibits positive inotropic effects. In isolated guinea-pig ventricular strips, LAS-31180 demonstrated positive inotropic activities with an EC50 of 1.2 µmol/L. Similar effects were observed in isolated guinea-pig working hearts glpbio.commedchemexpress.com. Further research in conscious chronically instrumented beagle dogs indicated that both intravenous and oral administration of LAS-31180 resulted in a dose-dependent, long-lasting positive inotropic effect. Notably, these effects were observed with minimal impact on heart rate glpbio.commedchemexpress.com.

Analysis of Vascular Tone and Blood Pressure Regulation in Hypertensive Models

In addition to its effects on cardiac contractility, LAS-31180 has been analyzed for its influence on vascular tone and blood pressure, particularly in hypertensive models. In hypertensive beagle dogs, LAS-31180 was found to elicit a potent and long-lasting reduction in blood pressure glpbio.commedchemexpress.com. This suggests that the compound possesses vasodilator properties that contribute to lowering elevated vascular resistance glpbio.commedchemexpress.com. Vasodilation, the widening of blood vessels due to the relaxation of smooth muscle walls, leads to a decrease in systemic vascular resistance and a reduction in blood pressure nih.gov.

Mechanistic Studies in Disease-Relevant Preclinical Models

Mechanistic studies have been conducted in preclinical models relevant to cardiovascular diseases to understand how LAS-31180 exerts its effects. These studies delve into its actions on myocardial function and vascular resistance.

Cardiotonic Effects in Models of Impaired Myocardial Function

LAS-31180 is described as a cardiotonic agent, which means it enhances the contractility of the heart muscle wikipedia.orgbasicmedicalkey.com. Its positive inotropic effects in isolated cardiac tissues and in vivo models of normal and impaired myocardial function are consistent with this classification glpbio.commedchemexpress.com. Cardiotonic agents are critical in addressing conditions where the heart's ability to pump blood is compromised, such as heart failure wikipedia.orgbasicmedicalkey.com. While the specific disease models of impaired myocardial function used for LAS-31180 were not detailed in the search results beyond isolated heart preparations and conscious dogs, the observed positive inotropic effects align with the potential therapeutic application in conditions of reduced cardiac contractility glpbio.commedchemexpress.com.

Structure Activity Relationship Sar Investigations of Las 31180 and Analogues

Identification of Key Structural Features for PDE3 Inhibitory Potency

PDE3 inhibitors function by blocking the activity of the PDE3 enzyme, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) ontosight.ai. This increase in cyclic nucleotides mediates effects such as enhanced cardiac contractility and vasodilation ontosight.ai. LAS-31180 is characterized as a PDE3 inhibitor glpbio.commedchemexpress.com. While the specific detailed SAR for LAS-31180's PDE3 inhibitory potency is not extensively detailed in the provided search results, the classification of LAS-31180 as a PDE3 inhibitor suggests that certain structural elements within its quinolone derivative framework are crucial for this inhibitory activity glpbio.com. General PDE3 inhibitors like milrinone, amrinone, and cilostazol (B1669032) have been explored for cardiovascular conditions, indicating the therapeutic relevance of this target ontosight.ai. Studies on other compound classes have shown that specific substituents and their positions on a core structure significantly influence enzyme inhibitory activity nih.govgpatindia.com.

Elucidation of Pharmacophore Models for Cardiotonic and Vasodilator Activities

A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a biological target and elicit a response uniroma1.itprofacgen.com. These features can include hydrophobic centers, aromatic rings, hydrogen bond acceptors or donors, cations, and anions uniroma1.it. Pharmacophore models help explain how different structures can bind to the same receptor and are used in the identification of novel ligands uniroma1.itprofacgen.com. LAS-31180 exhibits both positive inotropic (cardiotonic) and vasodilator properties glpbio.commedchemexpress.com. Cardiotonic agents increase the force of myocardial contraction researchgate.netnih.gov, while vasodilators relax blood vessels, leading to decreased blood pressure nih.govnih.gov. The cardiotonic and vasodilator activities of LAS-31180 are linked to its PDE3 inhibitory action, which increases cAMP and cGMP levels in cardiac myocytes and vascular smooth muscle cells, respectively ontosight.ainih.gov. While a specific pharmacophore model for LAS-31180's cardiotonic and vasodilator activities is not provided, the concept suggests that certain spatial arrangements of chemical features within the LAS-31180 molecule are essential for productive interactions with the PDE3 enzyme and downstream signaling pathways leading to these effects uniroma1.itprofacgen.com. Research on other compound classes demonstrates the use of pharmacophore modeling to understand the key features required for specific biological activities ajchem-a.com.

Rational Design and Synthesis of LAS-31180 Derivatives for Enhanced Biological Activity

Rational design in medicinal chemistry involves using the understanding of SAR and biological targets to design and synthesize new compounds with improved properties gardp.org. This often involves modifying the structure of a lead compound to enhance potency, selectivity, or other desirable characteristics gardp.org. While detailed information on the rational design and synthesis of specific LAS-31180 derivatives is not available in the provided text, the general principle of SAR studies is to guide the synthesis of analogues to explore how structural changes impact biological activity gardp.orgwikipedia.org. For example, studies on other compound series have involved the synthesis of derivatives with different substituents or modifications to key functional groups to evaluate their effect on activity nih.govnih.govuno.edu. The goal would be to synthesize LAS-31180 analogues that exhibit enhanced PDE3 inhibition, leading to more potent cardiotonic and vasodilator effects, potentially with improved profiles glpbio.commedchemexpress.comontosight.ai.

Computational Modeling and Cheminformatics in SAR Analysis

Computational modeling and cheminformatics play a significant role in modern SAR analysis neovarsity.orgnih.gov. Cheminformatics applies computational methods to analyze chemical data, enabling the exploration of chemical space and the identification of relationships between structure and activity neovarsity.orgnih.gov. Techniques such as quantitative structure-activity relationship (QSAR) modeling build mathematical relationships between molecular descriptors and biological activity wikipedia.orgnih.gov. Computational modeling can also include molecular docking and dynamics simulations to understand how a molecule interacts with its target at an atomic level chemcomp.commdpi.com. These approaches can aid in predicting the activity of new compounds before synthesis, prioritizing which analogues to make, and understanding the key molecular interactions driving the observed biological effects neovarsity.orgnih.govmdpi.com. While specific computational modeling or cheminformatics studies on LAS-31180 are not detailed, these methods are commonly applied in SAR investigations to analyze data, build predictive models, and guide the design of new derivatives neovarsity.orgnih.govmdpi.comd-nb.info. Software platforms exist that integrate various cheminformatics tools for SAR modeling chemcomp.comd-nb.info.

Synthetic Methodologies and Chemical Derivatization of Las 31180

Elaboration of Synthetic Routes for the Quinolone Core of LAS-31180

The synthesis of quinolone derivatives, including the core structure found in LAS-31180, often involves the construction of the 1,4-dihydro-4-oxoquinoline ring system. While specific detailed synthetic routes for LAS-31180 were not extensively detailed in the search results, the synthesis of quinolone carboxylic acid derivatives typically involves reactions such as the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amine derivatives scielo.org.mx. The core quinolone structure itself is a key building block for this class of compounds nih.govresearchgate.net.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing compounds with defined spatial arrangements of atoms, which can significantly impact their biological activity. While the search results did not provide specific stereoselective routes for LAS-31180 itself, the broader field of organic synthesis employs various strategies for achieving stereoselectivity. These include methods for stereoselective C-P bond formation, the use of chiral catalysts, and controlling reaction conditions to favor the formation of specific stereoisomers nih.govutdallas.edursc.org. For complex molecules like polyether polyketides (structurally distinct from quinolones but mentioned in some searches related to "LAS" and "31180" in other contexts), stereocontrolled synthetic routes have been devised researchgate.net.

Process Optimization for Scalable Production

Preparation and Characterization of Novel Quinolone Analogues

The development of novel quinolone analogues is an active area of research, often driven by the need to overcome issues like bacterial resistance nih.gov. The preparation of such analogues typically involves chemical modifications to the core quinolone structure at various positions researchgate.net. These modifications can include the hybridization of the quinolone core with other chemical moieties, such as quinazolinone derivatives nih.gov. Characterization of novel analogues involves techniques like ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity nih.gov. Research findings often include data on the antibacterial activities of these synthesized analogues nih.gov.

Strategies for Chemical Modification and Functionalization of LAS-31180

Chemical modification and functionalization strategies are employed to alter the properties of a compound or attach new functionalities. For quinolones, modifications, particularly at the C-7 position and the N-1 substituent, have been shown to influence antibacterial activity and lipophilicity mdpi.com. Increased lipophilicity, for instance, can enhance penetration into Gram-positive bacteria mdpi.com. The functionalization of small molecules can also be explored through in vivo analysis to understand their biological effects google.com. While specific strategies for the chemical modification of LAS-31180 beyond its core structure were not detailed, the principles applied to other quinolones, such as modifying substituents to tune activity and pharmacokinetic properties, would be relevant.

Analytical Research Techniques for Las 31180

Advanced Chromatographic Methods for Compound Characterization and Quantification

Chromatographic methods are fundamental in separating LAS-31180 from mixtures and quantifying its concentration. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. jasco-global.comatslab.com In the context of LAS-31180, HPLC is applicable for determining its purity and concentration in various samples. The principle involves forcing a solvent (mobile phase) through a column packed with a stationary phase at high pressure. atslab.com Components of the sample interact differently with the stationary phase, leading to their separation as they elute from the column at different retention times. jasco-global.com Qualitative analysis can be performed by comparing the retention time of LAS-31180 with that of a standard sample. jasco-global.com For complex samples or when retention times differ, adding a standard to the unknown sample can aid identification. jasco-global.com Quantitative analysis typically involves using calibration curves generated from standard samples. jasco-global.com Both external and internal standard methods can be employed for quantification using HPLC. jasco-global.com Analyzing HPLC-collected components by mass spectrometry can provide reliable qualitative analysis. jasco-global.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. thermofisher.comtechnologynetworks.com While the direct application of GC-MS specifically for LAS-31180 impurity profiling was not detailed in the search results, GC-MS is a standard technique for identifying and quantifying volatile and semi-volatile organic compounds, making it suitable for impurity profiling of compounds like LAS-31180 if it or its potential impurities are amenable to gas phase separation. thermofisher.comtechnologynetworks.cominnovatechlabs.com The GC separates the sample components based on their volatility and interaction with the stationary phase, and the eluted components are then introduced into the mass spectrometer. technologynetworks.cominnovatechlabs.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that can be used for identification by comparison with spectral libraries. technologynetworks.com This technique is powerful for detecting and identifying impurities present in a sample. innovatechlabs.com

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic methods provide valuable information about the structure and purity of LAS-31180 by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. While specific NMR data for LAS-31180 was not found in the search results, NMR is routinely used in chemical research for structural confirmation and purity assessment of synthesized compounds. rsc.orgmagritek.commagritek.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are commonly employed. rsc.orgmagritek.commagritek.com ¹H NMR provides information about the different types of protons and their environments, including their connectivity and relative numbers. magritek.commagritek.com ¹³C NMR provides information about the carbon skeleton. magritek.commagritek.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide more detailed information about correlations between atoms, aiding in complete structural elucidation. rsc.orgmagritek.commagritek.com Purity can be assessed by the presence of signals corresponding to impurities in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. technologynetworks.com It is also used for structural elucidation through the analysis of fragmentation patterns. technologynetworks.com For LAS-31180, MS can confirm its molecular weight and provide characteristic fragmentation ions that aid in its identification and structural confirmation. technologynetworks.com Different ionization techniques can be used depending on the nature of the compound. MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures. atslab.comthermofisher.com Tandem mass spectrometry (MS/MS) provides even more detailed fragmentation data, enhancing the confidence in identification and allowing for the analysis of analytes in complex biological matrices. thermofisher.comroche.com

Bioanalytical Methodologies for Preclinical Sample Analysis

Bioanalytical methodologies are essential for quantifying LAS-31180 in biological matrices obtained from preclinical studies. These methods are critical for pharmacokinetic and toxicokinetic studies. nih.govinfinixbio.com The development and validation of sensitive and selective bioanalytical methods are paramount for accurate determination of drug concentrations in biological fluids like plasma, urine, or tissue homogenates. nih.gov These methods often involve sample preparation steps to extract the analyte from the biological matrix, followed by analysis using highly sensitive techniques, typically LC-MS/MS. biopharmaservices.com Validated bioanalytical methods must demonstrate acceptable levels of selectivity, sensitivity, accuracy, precision, recovery, and stability. nih.gov The analysis of preclinical samples requires robust methods to ensure reliable data for evaluating the compound's behavior in biological systems. biopharmaservices.commoh.gov.bw Internal standards are frequently used in bioanalysis to improve the accuracy and reproducibility of the results by compensating for matrix effects and variations in sample processing and instrument performance. biopharmaservices.com

Ligand Binding Assays for Target Engagement Studies

Ligand binding assays are fundamental techniques used to quantify the interaction between a compound, such as LAS-31180, and its target protein, PDE3. nottingham.ac.ukpromega.commoleculardevices.comnih.gov These assays help determine the affinity of the compound for its target and assess target engagement, which is the confirmation that a molecule binds to its intended protein target in a living system. promega.compelagobio.com

Various methods can be employed for ligand binding studies. Radioligand binding assays, for instance, involve the use of a radioactively labeled ligand that competes with the test compound for binding sites on the target protein. nih.gov By measuring the displacement of the labeled ligand, the binding affinity of the unlabeled compound can be determined. nih.gov Other techniques include fluorescence-based assays, such as those utilizing Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET), which can measure binding in live cells. promega.commoleculardevices.comresearchgate.net Thermal shift assays, like the Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA), can also be used to assess target engagement by measuring the stabilization of the target protein upon compound binding. pelagobio.comdiscoverx.comselvita.com

While specific detailed data from ligand binding assays for LAS-31180 were not extensively available in the search results, the nature of LAS-31180 as a PDE3 inhibitor suggests that such assays would be essential in characterizing its interaction with the PDE3 enzyme. These studies would typically involve incubating varying concentrations of LAS-31180 with the PDE3 enzyme (or cells expressing it) and a labeled ligand, followed by measuring the bound or free labeled ligand to calculate binding parameters like the dissociation constant (Kd).

Enzyme Activity Assays for Phosphodiesterase Isoforms

Enzyme activity assays are critical for evaluating the functional impact of LAS-31180 on phosphodiesterase enzymes, particularly PDE3. chemsrc.comglpbio.commedchemexpress.commedchemexpress.eunih.gov Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), and different isoforms exist with varying substrate specificities and tissue distributions. nih.gov LAS-31180 has been identified as an inhibitor of phosphodiesterase 3. chemsrc.comglpbio.commedchemexpress.commedchemexpress.eu

Enzyme activity assays for phosphodiesterases typically measure the rate of cyclic nucleotide hydrolysis in the presence and absence of the inhibitor. sigmaaldrich.com A common approach involves using a labeled cyclic nucleotide substrate (e.g., tritiated cAMP or cGMP) and measuring the production of the corresponding labeled nucleoside monophosphate. The inhibition of enzyme activity by the compound is then determined by comparing the reaction rate in the presence of the inhibitor to that of a control. sigmaaldrich.com

These assays often involve preparing enzyme preparations from relevant tissues or using recombinant enzymes. The enzyme is incubated with its substrate and different concentrations of LAS-31180. The reaction is stopped after a specific time, and the product is quantified. The data obtained from these assays are used to generate dose-response curves and calculate IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target | Reported Activity / EC50 | Reference |

| LAS-31180 | Phosphodiesterase 3 | Inhibitor | chemsrc.comglpbio.commedchemexpress.commedchemexpress.eu |

| LAS-31180 | PDE3 | EC50 of 1.2 µmol/L (inotropic activity in isolated guinea-pig ventricular strips) | chemsrc.comglpbio.comnih.govglpbio.com |

Intellectual Property Landscape and Patent Analysis Pertaining to Las 31180

Global Patent Filings and Grants Related to PDE3 Inhibitors

The global patent landscape for PDE3 inhibitors is dynamic, with numerous companies and research institutions actively involved in seeking protection for novel compounds and their applications. PDE3 inhibitors target phosphodiesterase 3, an enzyme crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), impacting cardiovascular function, platelet aggregation, and cellular growth and differentiation. patsnap.comjustia.com This broad biological role has led to research and patenting efforts across various therapeutic areas, including heart failure, pulmonary hypertension, and thrombotic disorders. patsnap.comjustia.compatsnap.com

Data from September 2023 indicated a significant number of PDE3 drugs in development worldwide, associated with numerous organizations and covering a wide range of indications. patsnap.com This highlights a competitive environment for intellectual property in this class. While specific global filing and grant numbers for LAS-31180 were not detailed in the search results, the general trend for PDE3 inhibitors suggests a substantial volume of patent activity globally.

Analysis of Patent Claims and Scope for LAS-31180 and its Chemical Class

Analyzing patent claims is essential to understanding the scope of protection afforded to a compound like LAS-31180 and its related chemical class, such as substituted pyrazolo-quinazoline derivatives identified as PDE9A inhibitors in one patent example. drugpatentwatch.com Patent claims define the specific subject matter that is legally protected. mariscal-abogados.com For pharmaceutical compounds, claims typically cover the chemical structure of the compound itself, methods of synthesis, pharmaceutical compositions containing the compound, and specific therapeutic uses. drugpatentwatch.com

The scope of a patent is determined by the wording of its claims. mintz.com Broader claims cover a wider range of variations of the invention, while narrower claims are more specific. Analyzing patent claims involves interpreting the language used to define the invention, considering the specification, and reviewing the prosecution history. akingump.compckip.com For a compound like LAS-31180 within the PDE3 inhibitor class, patent claims would likely focus on its unique chemical structure and its inhibitory activity against PDE3. The scope would depend on how broadly the chemical structure is claimed (e.g., covering a genus of related compounds) and the specific therapeutic applications included in the claims.

Competitive analysis of patent claims within the PDE inhibitor space reveals potential overlaps and strategies employed by different players. For instance, patents may focus on specific PDE isoforms (like PDE9A), novel molecular structures, or innovative delivery systems. patsnap.comdrugpatentwatch.com Understanding these claims is crucial for assessing freedom to operate and identifying potential infringement risks. intersectjobsims.com

Strategies for Academic Intellectual Property Generation and Protection in Medicinal Chemistry

Academic institutions play a vital role in fundamental research and the early stages of drug discovery, including medicinal chemistry efforts that can lead to the identification of promising compounds like LAS-31180. Generating and protecting intellectual property in this setting requires specific strategies.

Key strategies for academic IP generation and protection in medicinal chemistry include:

Early Identification of Inventions: Recognizing potentially patentable discoveries arising from research is the crucial first step. This requires awareness among researchers and close collaboration with technology transfer offices. bakerdonelson.com

Timely Disclosure: Promptly disclosing inventions to the university's technology transfer office is essential to avoid jeopardizing patent rights through premature public disclosure (e.g., in publications or presentations). bakerdonelson.com

Prior Art Searching and Analysis: Conducting thorough searches of existing patents and scientific literature (prior art) is necessary to assess the novelty and inventiveness of a potential invention. mariscal-abogados.comintersectjobsims.com

Strategic Patent Filing: Deciding when and where to file patent applications (e.g., provisional vs. non-provisional, national vs. international) is a strategic decision influenced by the stage of research, potential commercial interest, and available resources. nih.govmewburn.comelzaburu.comelzaburu.com

Claim Drafting: Crafting clear and comprehensive patent claims that accurately define the invention and provide adequate protection is critical. mariscal-abogados.comintersectjobsims.com

Collaboration with Technology Transfer Offices: University technology transfer offices provide expertise in evaluating inventions, conducting prior art searches, managing the patenting process, and licensing intellectual property to industry partners. bakerdonelson.comnih.govsaul.commpg.deaau.eduuni-bonn.de

Balancing Publication and Protection: Academics have a need to publish their findings, which can sometimes conflict with the requirements of patent protection. Strategies are needed to balance the dissemination of research results with the need to protect intellectual property. nih.govacs.org

Industry Partnerships: Collaborations with pharmaceutical companies can provide resources and expertise for advancing promising academic discoveries towards drug development, often involving complex intellectual property agreements. bakerdonelson.comnih.govsaul.com

Academic institutions often have specific policies and procedures for managing intellectual property generated by their researchers. bakerdonelson.com Support from technology transfer professionals is crucial for navigating the complexities of the patent system and maximizing the impact of academic research. bakerdonelson.comnih.govsaul.commpg.deuni-bonn.de

Research Impact of Patent Expiration on Derivative Development

The expiration of a drug patent, often referred to as falling off the "patent cliff," has significant implications for both the innovator company and the broader research landscape. drugpatentwatch.comdrugpatentwatch.comjchr.orguspharmacist.comfrontiersin.org Once the primary patent on a drug expires, generic manufacturers are legally permitted to produce and sell bioequivalent versions at significantly lower prices, leading to a sharp decline in revenue for the innovator. drugpatentwatch.comdrugpatentwatch.comjchr.orguspharmacist.comfrontiersin.orgjocpr.compatsnap.com

For innovator companies, patent expiration necessitates strategic responses to mitigate revenue loss and maintain profitability. One such strategy is the development of derivative products. frontiersin.orgpharma-dept.gov.in This can involve:

New Formulations: Developing improved formulations of the original drug with advantages such as different routes of administration, extended release, or better stability. mewburn.comfrontiersin.org

New Indications: Identifying and obtaining regulatory approval for new therapeutic uses of the drug. mewburn.comjchr.org

Combination Therapies: Developing fixed-dose combinations of the drug with other active compounds.

Polymorphs and Isomers: Discovering and patenting new solid forms (polymorphs) or isomeric variations of the active compound with potentially improved properties. mewburn.com

Prodrugs: Creating inactive precursor forms of the drug that are converted into the active form in the body, potentially offering improved pharmacokinetic or toxicity profiles. nih.gov

For generic manufacturers and other researchers, patent expiration opens opportunities to develop and market generic versions, increasing competition and patient access to the medication. drugpatentwatch.comdrugpatentwatch.comuspharmacist.comfrontiersin.orgjocpr.compatsnap.com It also allows for further research on the compound without the constraints of the original patent, potentially leading to new discoveries or applications that were not pursued by the innovator. patsnap.com The information disclosed in the expired patent becomes publicly available, facilitating further research and development in the field. drugpatentwatch.compatsnap.com

Q & A

Q. What is the mechanism of action of LAS-31180, and how does it specifically inhibit phosphodiesterase 3 (PDE3)?

LAS-31180 selectively inhibits PDE3, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By blocking PDE3 activity, LAS-31180 increases intracellular cAMP levels, leading to enhanced cardiac contractility (positive inotropy) and vasodilation. This dual effect is critical in cardiovascular research, particularly for studying heart failure models. Standard assays to confirm PDE3 inhibition include measuring cAMP accumulation in cell-based systems or using purified PDE3 isoforms (e.g., PDE3A/PDE3B) with fluorogenic substrates .

Q. What experimental protocols are recommended for evaluating LAS-31180’s potency and selectivity in vitro?

- PDE3 Inhibition Assay : Use purified PDE3 isoforms (e.g., PDE3A/PDE3B) with cAMP analogs and fluorescent detection kits. Include controls like IBMX (non-selective PDE inhibitor) and reference compounds (e.g., Cilostazol).

- Selectivity Screening : Test against other PDE isoforms (e.g., PDE2, PDE4, PDE5) at varying concentrations (e.g., 0.1–300 µM) to calculate IC50 values. For example, LAS-31180 exhibits higher selectivity for PDE3 (IC50 ~0.1–0.28 µM) compared to PDE5 (IC50 ~12.1 µM) .

- Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to ensure reproducibility .

Q. How should researchers handle and store LAS-31180 to maintain stability in experimental settings?

LAS-31180 is typically provided as a lyophilized powder. Store at –20°C in airtight, light-protected containers. For working solutions, dissolve in DMSO (≤10 mM stock) and aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC or LC-MS before critical experiments .

Advanced Research Questions

Q. How can conflicting data on LAS-31180’s isoform selectivity (PDE3A vs. PDE3B) be resolved?

Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentrations) or batch-to-batch variability. To address this:

- Standardize Assays : Use identical enzyme sources (e.g., recombinant human PDE3A/PDE3B) and substrate concentrations across experiments.

- Cross-Validate : Compare results with orthogonal methods (e.g., radiolabeled cAMP hydrolysis vs. fluorescence-based assays).

- Meta-Analysis : Review literature for consensus IC50 ranges and contextualize findings with structural data (e.g., binding pocket variations between isoforms) .

Q. What methodological considerations are critical when integrating LAS-31180 into preclinical cardiovascular disease models?

- Dose Optimization : Conduct dose-response studies in animal models (e.g., rodent heart failure) to balance efficacy (improved cardiac output) and toxicity (hypotension).

- Pharmacokinetics : Assess bioavailability, half-life, and metabolite activity using LC-MS/MS.

- Control Groups : Include PDE3 knockout models or selective PDE3B inhibitors to isolate target effects .

Q. How can LAS-31180’s off-target effects be systematically identified and mitigated?

- Proteome-Wide Screening : Use affinity chromatography or thermal shift assays to identify unintended protein interactions.

- Functional Assays : Test for effects on unrelated pathways (e.g., calcium signaling, nitric oxide synthesis).

- Structural Modeling : Compare LAS-31180’s binding mode with other PDE inhibitors to predict cross-reactivity .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., buffer composition, incubation times) in supplemental materials .

- Ethical Reporting : Disclose conflicts (e.g., compound sourcing) and cite primary literature for PDE3 assay protocols .

- Data Transparency : Share raw datasets (e.g., dose-response curves) in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.